N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by targeting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, it has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, it has been found to exhibit low toxicity in animal models, making it a potential candidate for further development. However, one limitation of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide involves the reaction of 2-phenylthioacetic acid with thiosemicarbazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with benzyl chloride to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-15(12-22-14-9-5-2-6-10-14)18-17-20-19-16(23-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEOMLFYLYXDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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